2,4-Dichloro-6-methylcinnamic acid
Description
2,4-Dichloro-6-methylcinnamic acid is a cinnamic acid derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a propenoic acid side chain. Cinnamic acid derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties, though the functional roles of this particular compound remain to be elucidated through targeted research.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
UTGVKGFPRWMMLK-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C(=O)O)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylcinnamic acid typically involves the reaction of 2,4-dichloro-6-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2,4-Dichloro-6-methylcinnamic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The presence of chlorine atoms and the methyl group enhances its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
The structural and functional attributes of 2,4-Dichloro-6-methylcinnamic acid can be contextualized by comparing it to analogous chlorinated and methyl-substituted aromatic carboxylic acids. Below is a detailed analysis based on the provided evidence:
Structural Similarities and Differences
The compounds listed in , and 6 share functional groups (chloro, methyl, carboxylic acid) but differ in their core ring systems and substituent arrangements:
Key Observations :
- Substituent Effects: Dichloro substitutions in the target compound may enhance electrophilic reactivity compared to mono-chloro analogs like 2-Chloro-6-methylisonicotinic acid.
- Acidity: The propenoic acid group in cinnamic acid derivatives is less acidic than carboxylic acids directly attached to heterocycles (e.g., pyridine-4-carboxylic acid) due to reduced electron withdrawal from the aromatic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
